The synthesis of (3-Aminophenyl)(cyclopropyl)methanone typically involves several key steps:
The molecular structure of (3-Aminophenyl)(cyclopropyl)methanone can be described as follows:
InChI=1S/C10H11NO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5,11H2
, and its Simplified Molecular Input Line Entry System (SMILES) representation is CC1CC1C(=O)C2=CC(=C(C=C2)N)C=C
.(3-Aminophenyl)(cyclopropyl)methanone participates in various chemical reactions:
The physical and chemical properties of (3-Aminophenyl)(cyclopropyl)methanone include:
(3-Aminophenyl)(cyclopropyl)methanone has potential applications in several scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: